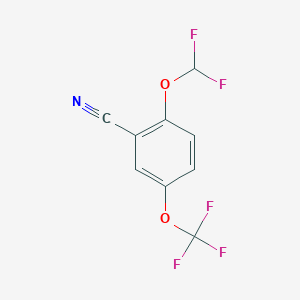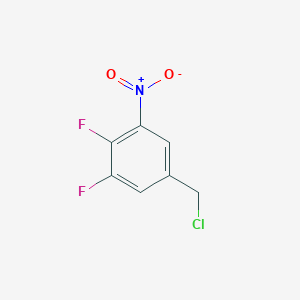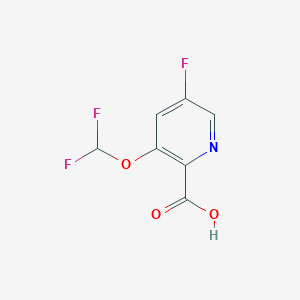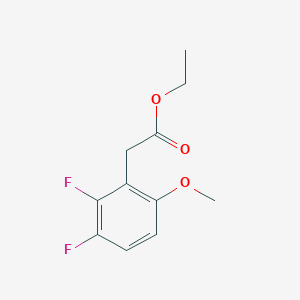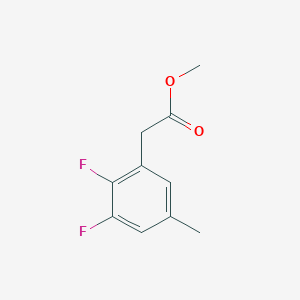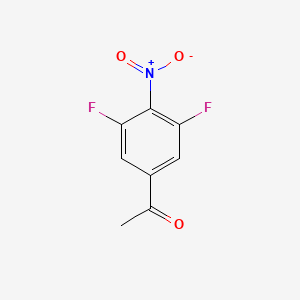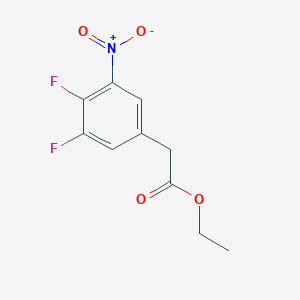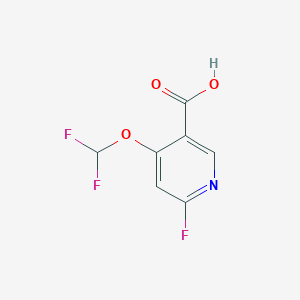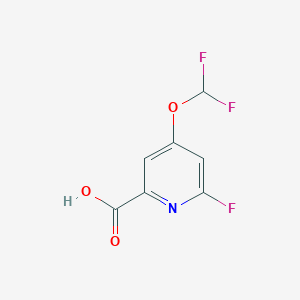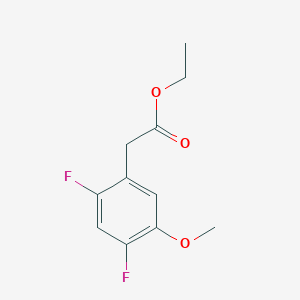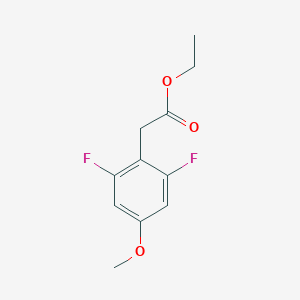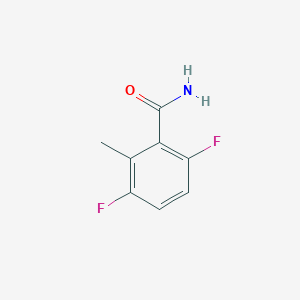![molecular formula C13H12F3NO B1413049 C-[2-Methyl-5-(4-Trifluormethyl-phenyl)-furan-3-yl]-methylamin CAS No. 1858242-39-3](/img/structure/B1413049.png)
C-[2-Methyl-5-(4-Trifluormethyl-phenyl)-furan-3-yl]-methylamin
Übersicht
Beschreibung
This compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted with a methyl group at the 2-position and a phenyl ring at the 5-position. The phenyl ring is further substituted with a trifluoromethyl group at the 4-position. The presence of these functional groups could potentially influence the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the aromaticity of the furan and phenyl rings, as well as the electronegativity of the trifluoromethyl group. These factors could affect the compound’s conformation, reactivity, and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the furan ring, the trifluoromethyl group, and the phenyl ring. The furan ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions. The trifluoromethyl group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antipsychotische und Antikrebsanwendungen
Die Trifluormethylgruppe in dieser Verbindung ähnelt denen, die in vielen biologisch aktiven Molekülen vorkommen. Verbindungen mit dieser Gruppe wurden bei der Entwicklung von Medikamenten mit antipsychotischen Eigenschaften verwendet . Darüber hinaus ist das Furangerüstsystem in mehreren Antikrebsmitteln vorhanden, was darauf hindeutet, dass diese Verbindung als Gerüst für die Entwicklung neuer Antikrebsmittel dienen könnte .
Entzündungshemmende Mittel
Die strukturelle Ähnlichkeit mit 2-substituierten-4,5-Diarylpyrrolen, die potente entzündungshemmende Mittel sind, deutet darauf hin, dass diese Verbindung auf ihre entzündungshemmenden Eigenschaften untersucht werden könnte. Insbesondere Analoga mit der Trifluormethylgruppe haben sich in Tiermodellen als wirksam gegen Pfotenödeme erwiesen .
Pharmazeutische Synthese: Medikamente mit Trifluormethylgruppe
Die Trifluormethylgruppe ist ein häufiges Merkmal von von der FDA zugelassenen Medikamenten aufgrund ihrer pharmakologischen Bedeutung. Diese Verbindung könnte bei der Synthese neuer Medikamente eingesetzt werden, insbesondere da fluorhaltige Verbindungen einen bedeutenden Teil der Pharmazeutika ausmachen .
Suzuki-Kupplungsreaktionen
Diese Verbindung kann in Suzuki-Kupplungsreaktionen verwendet werden, um Aryl- oder Heteroarylderivate mit der Trifluormethylgruppe herzustellen. Solche Reaktionen sind grundlegend für die Herstellung komplexer organischer Moleküle für verschiedene Anwendungen .
Antagonisten für hormonelle Störungen
Das Potenzial der Verbindung, als Antagonist für Corticotropin-Releasing-Hormon zu wirken, kann untersucht werden. Diese Anwendung ist besonders relevant im Zusammenhang mit stressbedingten hormonellen Ungleichgewichten und Störungen .
Analytische Chemie: Entwicklung der HPLC-DAD-Methode
Die einzigartige Struktur der Verbindung macht sie für die Entwicklung analytischer Methoden geeignet, z. B. für die Hochleistungsflüssigkeitschromatographie mit Diodenarray-Detektion (HPLC-DAD). Dies könnte besonders nützlich für die Bestimmung ähnlicher Verbindungen in biologischen Proben sein .
Studien zur chemischen Reaktivität und Stabilität
Im Bereich der chemischen Forschung kann diese Verbindung auf ihre Reaktivität und Stabilität untersucht werden. Das Verständnis dieser Eigenschaften ist entscheidend für die Entwicklung neuer chemischer Einheiten mit gewünschten pharmakologischen Wirkungen .
Pflanzenschutzforschung
Angesichts der Bedeutung der Trifluormethylgruppe in Pflanzenschutzmitteln könnte diese Verbindung auf ihre potenzielle Verwendung bei der Entwicklung neuer Pestizide oder Herbizide untersucht werden. Insbesondere der Furanylring könnte einzigartige Wechselwirkungen mit biologischen Zielmolekülen in Schädlingen bieten .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[2-methyl-5-[4-(trifluoromethyl)phenyl]furan-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3NO/c1-8-10(7-17)6-12(18-8)9-2-4-11(5-3-9)13(14,15)16/h2-6H,7,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYNKTNKZCIKGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



